ピリダリル

概要

説明

Pyridalyl is a novel insecticide developed by Sumitomo Chemical Co., Ltd. It was first registered in 2004 in Japan and South Korea. This compound is highly effective against lepidopterous and thysanopterous pests, making it a valuable tool in agricultural pest management. Pyridalyl is known for its unique mode of action, which differs from other conventional insecticides, and its excellent safety profile for mammals and beneficial arthropods .

科学的研究の応用

Pyridalyl has a wide range of scientific research applications, particularly in the fields of chemistry, biology, and agriculture. It is used extensively in integrated pest management (IPM) programs due to its effectiveness against resistant pest strains and its safety for non-target organisms. Research has also focused on its environmental fate, residue analysis in crops, and its potential to induce oxidative stress in plants .

作用機序

Target of Action

Pyridalyl, a novel insecticide, is primarily targeted against various lepidopterous and thysanopterous pests on cotton and vegetables . It is highly active against these pests, including those that have developed resistance to existing insecticides .

Mode of Action

The mode of action of Pyridalyl is unique and different from any other conventional insecticide . It is suggested that Pyridalyl’s action requires cytochrome P450 activity, possibly for the production of a bioactive derivative . This interaction with its targets leads to unique insecticidal symptoms .

Biochemical Pathways

This suggests that Pyridalyl may affect the cytochrome P450 metabolic pathway, leading to the production of a bioactive derivative .

Pharmacokinetics

The pharmacokinetics of Pyridalyl involve its metabolism by cytochrome P450 enzymes . It is practically insoluble and slightly volatile .

Result of Action

The result of Pyridalyl’s action is the effective control against various lepidopterous and thysanopterous pests . It develops quite unique insecticidal symptoms, indicating its distinctive mode of action . Furthermore, it is also effective against pests that have developed resistance to existing insecticides .

Action Environment

Pyridalyl’s action, efficacy, and stability can be influenced by environmental factors. It is practically insoluble and slightly volatile, which may affect its distribution in the environment . It may also be persistent in soil and aquatic systems under certain conditions . It is highly toxic to all aquatic life .

生化学分析

Biochemical Properties

Pyridalyl interacts with various enzymes and proteins in the biochemical reactions of insects. It is believed to disrupt cell functions, leading to the death of the insect .

Cellular Effects

Pyridalyl has been found to be cytotoxic to cultured Sf9 insect cells . It significantly inhibits cell growth and displays obvious cytotoxicity to Sf9 cells, thereby affecting their function . It has no effect on a mammalian cell line CHO-K1, thereby showing high selectivity even at the cell-line level .

Molecular Mechanism

. It is postulated that cytochrome P450 action leads to an active Pyridalyl metabolite, which results in the production of reactive oxygen species (ROS). This leads to damage to cellular macromolecules (e.g., proteins) and enhanced proteasome activity leads to increased protein degradation and necrotic cell death .

Temporal Effects in Laboratory Settings

Pyridalyl has been found to have a wide range of effective dosages, providing excellent anti-feeding activity against target insect pests . Over time, it has been observed that Pyridalyl has an excellent selectivity between target insect pests and beneficial arthropods .

Metabolic Pathways

Pyridalyl metabolism involves the action of cytochrome P450 enzymes

Transport and Distribution

Pyridalyl is practically insoluble and slightly volatile . It may be persistent in soil and aquatic systems under certain conditions

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Pyridalyl involves the modification of known compounds with a dichloropropenyl moietyThe key steps in the synthesis include the reaction of nitro-based halopyridine with dichloroallyloxyphenol or dichloroallyloxyphenyl hydroxypropyl ether .

Industrial Production Methods: Industrial production of Pyridalyl typically involves large-scale synthesis using the optimized reaction conditions identified during the research and development phase. The process includes oil/water emulsification, cross-linking using calcium chloride, and solvent removal under reduced pressure at 45-50°C .

化学反応の分析

Types of Reactions: Pyridalyl undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its degradation and environmental fate.

Common Reagents and Conditions:

Oxidation: Pyridalyl can be oxidized using strong oxidizing agents under controlled conditions.

Reduction: Reduction reactions typically involve the use of reducing agents such as sodium borohydride.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted pyridalyl compounds .

類似化合物との比較

Pyridalyl belongs to a class of insecticides known as dichloropropene ethers. Similar compounds include:

Nitropyridyl-based dichloropropene ethers: These compounds share structural similarities with Pyridalyl and exhibit potent insecticidal activities against various pests.

Trifluoromethylpyridines: These compounds are used in both agrochemical and pharmaceutical industries and share some structural features with Pyridalyl.

Uniqueness: Pyridalyl’s uniqueness lies in its distinct mode of action, which makes it effective against resistant pest strains. Additionally, its safety profile for non-target organisms and its suitability for use in IPM programs set it apart from other insecticides .

特性

IUPAC Name |

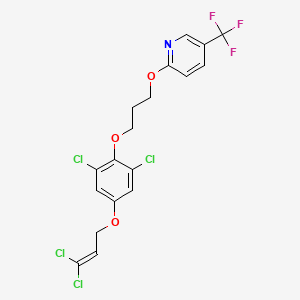

2-[3-[2,6-dichloro-4-(3,3-dichloroprop-2-enoxy)phenoxy]propoxy]-5-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14Cl4F3NO3/c19-13-8-12(27-7-4-15(21)22)9-14(20)17(13)29-6-1-5-28-16-3-2-11(10-26-16)18(23,24)25/h2-4,8-10H,1,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEHJMNVBLRLZKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(F)(F)F)OCCCOC2=C(C=C(C=C2Cl)OCC=C(Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14Cl4F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8034875 | |

| Record name | Pyridalyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8034875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

491.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

227 °C (decomposes) | |

| Record name | Pyridalyl | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7892 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In acetone, acetonitrile, chloroform, DMF, ethyl acetate, hexanes, n-octanol and xylenes >1000 g/L; in methanol >500 g/L, In water, 150 mg/L at 20 °C | |

| Record name | Pyridalyl | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7892 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.44 at 20 °C | |

| Record name | Pyridalyl | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7892 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

6.24X10-5 mPa /SRC: 4.68X10-10 mm Hg/ at 20 °C | |

| Record name | Pyridalyl | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7892 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Liquid | |

CAS No. |

179101-81-6 | |

| Record name | Pyridalyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=179101-81-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridalyl [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0179101816 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridalyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8034875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyridine, 2-[3-[2,6-dichloro-4-[(3,3-dichloro-2-propen-1-yl)oxy]phenoxy]propoxy]-5-(trifluoromethyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.156 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PYRIDALYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QTD92Z2P2Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Pyridalyl | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7892 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the suspected mode of action of 2,6-Dichloro-4-(3,3-dichloroallyloxy)phenyl 3-[5-(trifluoromethyl)-2-pyridyloxy]propyl ether (pyridalyl)?

A1: While the exact mode of action remains unclear, research suggests that 2,6-Dichloro-4-(3,3-dichloroallyloxy)phenyl 3-[5-(trifluoromethyl)-2-pyridyloxy]propyl ether (pyridalyl) might interact with cellular protein synthesis in insects. Studies have shown that it significantly inhibits protein synthesis in insect cell lines, such as Sf9 cells derived from Spodoptera frugiperda [, ]. Interestingly, this inhibitory effect was not observed in a cell-free protein synthesis system, suggesting that 2,6-Dichloro-4-(3,3-dichloroallyloxy)phenyl 3-[5-(trifluoromethyl)-2-pyridyloxy]propyl ether (pyridalyl) does not directly target the protein synthesis machinery itself [].

Q2: Does 2,6-Dichloro-4-(3,3-dichloroallyloxy)phenyl 3-[5-(trifluoromethyl)-2-pyridyloxy]propyl ether (pyridalyl) affect mammalian cells in the same way it affects insect cells?

A2: Research suggests a high selectivity of 2,6-Dichloro-4-(3,3-dichloroallyloxy)phenyl 3-[5-(trifluoromethyl)-2-pyridyloxy]propyl ether (pyridalyl) towards insects. No significant cytotoxic effects on protein synthesis were observed in the tested mammalian cell lines, including CHO-K1 cells [, ]. This difference in cytotoxicity between insect and mammalian cell lines highlights the potential for selective insecticidal activity [].

Q3: What is the molecular formula and weight of 2,6-Dichloro-4-(3,3-dichloroallyloxy)phenyl 3-[5-(trifluoromethyl)-2-pyridyloxy]propyl ether (pyridalyl)?

A3: While the provided research excerpts do not explicitly mention the molecular formula and weight of 2,6-Dichloro-4-(3,3-dichloroallyloxy)phenyl 3-[5-(trifluoromethyl)-2-pyridyloxy]propyl ether (pyridalyl), these can be deduced from its chemical structure. Based on its structure, the molecular formula of 2,6-Dichloro-4-(3,3-dichloroallyloxy)phenyl 3-[5-(trifluoromethyl)-2-pyridyloxy]propyl ether (pyridalyl) is C19H16Cl4F3NO3, and its molecular weight is 503.15 g/mol.

Q4: Have there been any studies exploring the Structure-Activity Relationship (SAR) of 2,6-Dichloro-4-(3,3-dichloroallyloxy)phenyl 3-[5-(trifluoromethyl)-2-pyridyloxy]propyl ether (pyridalyl)?

A4: While detailed SAR studies are not presented in the provided excerpts, one study mentions that 2,6-Dichloro-4-(3,3-dichloroallyloxy)phenyl 3-[5-(trifluoromethyl)-2-pyridyloxy]propyl ether (pyridalyl) analogs with insecticidal activity also displayed cytotoxicity against Sf9 cells, while those lacking insecticidal activity did not []. This suggests that specific structural features are crucial for its biological activity. Further research focusing on systematic structural modifications and their impact on insecticidal activity, potency, and selectivity would be valuable.

Q5: Is there evidence of resistance development to 2,6-Dichloro-4-(3,3-dichloroallyloxy)phenyl 3-[5-(trifluoromethyl)-2-pyridyloxy]propyl ether (pyridalyl) in insect populations?

A5: Yes, field-evolved resistance to 2,6-Dichloro-4-(3,3-dichloroallyloxy)phenyl 3-[5-(trifluoromethyl)-2-pyridyloxy]propyl ether (pyridalyl) has been observed in Plutella xylostella (diamondback moth) populations in China [, ]. A study characterizing a resistant strain (FZ-PY) showed a significant increase in resistance compared to a susceptible strain (IVF-S) []. This highlights the potential for resistance development with continued use and emphasizes the importance of resistance monitoring and management strategies.

Q6: Does resistance to 2,6-Dichloro-4-(3,3-dichloroallyloxy)phenyl 3-[5-(trifluoromethyl)-2-pyridyloxy]propyl ether (pyridalyl) confer cross-resistance to other insecticides?

A6: The relationship between 2,6-Dichloro-4-(3,3-dichloroallyloxy)phenyl 3-[5-(trifluoromethyl)-2-pyridyloxy]propyl ether (pyridalyl) resistance and cross-resistance to other insecticides appears complex and may vary between insect populations and resistance mechanisms involved.

- One study found that a lab-selected 2,6-Dichloro-4-(3,3-dichloroallyloxy)phenyl 3-[5-(trifluoromethyl)-2-pyridyloxy]propyl ether (pyridalyl)-resistant strain (XY-PR) of P. xylostella showed moderate cross-resistance to fipronil [].

- Interestingly, a near-isogenic line (NIL-PY) developed from the FZ-PY strain showed no significant cross-resistance to other commonly used insecticides [].

Q7: What analytical methods are commonly employed for 2,6-Dichloro-4-(3,3-dichloroallyloxy)phenyl 3-[5-(trifluoromethyl)-2-pyridyloxy]propyl ether (pyridalyl) detection and quantification?

A7: Several studies employed High-Performance Liquid Chromatography (HPLC) with UV detection for analyzing 2,6-Dichloro-4-(3,3-dichloroallyloxy)phenyl 3-[5-(trifluoromethyl)-2-pyridyloxy]propyl ether (pyridalyl) residues in various matrices, including tomatoes, watermelon, and kale [, , ]. These studies focused on determining residue levels, degradation patterns, and biological half-lives to establish pre-harvest residue limits [, , ].

Q8: Are there any alternative analytical techniques for 2,6-Dichloro-4-(3,3-dichloroallyloxy)phenyl 3-[5-(trifluoromethyl)-2-pyridyloxy]propyl ether (pyridalyl) and its metabolites?

A8: Beyond HPLC-UV, one study utilized a combination of Solid Phase Extraction (SPE) followed by HPLC coupled with Time-of-Flight Mass Spectrometry (HPLC-TOF/MS) to qualitatively and quantitatively analyze 2,6-Dichloro-4-(3,3-dichloroallyloxy)phenyl 3-[5-(trifluoromethyl)-2-pyridyloxy]propyl ether (pyridalyl) and its metabolites in the excrement of two lepidopteran pests []. This approach enabled the identification of potential metabolites and provided insights into the metabolic pathways of 2,6-Dichloro-4-(3,3-dichloroallyloxy)phenyl 3-[5-(trifluoromethyl)-2-pyridyloxy]propyl ether (pyridalyl) in insects [].

Q9: What is known about the metabolism of 2,6-Dichloro-4-(3,3-dichloroallyloxy)phenyl 3-[5-(trifluoromethyl)-2-pyridyloxy]propyl ether (pyridalyl) in mammals?

A9: Studies in rats have provided insights into the metabolic fate of 2,6-Dichloro-4-(3,3-dichloroallyloxy)phenyl 3-[5-(trifluoromethyl)-2-pyridyloxy]propyl ether (pyridalyl). Research suggests that a significant portion of absorbed 2,6-Dichloro-4-(3,3-dichloroallyloxy)phenyl 3-[5-(trifluoromethyl)-2-pyridyloxy]propyl ether (pyridalyl) is excreted in feces, with smaller amounts in urine and expired air []. The major metabolic pathway involves O-dealkylation, particularly at the dichloropropenyl group [].

Q10: Are there any alternative insecticides being considered for pest control in situations where 2,6-Dichloro-4-(3,3-dichloroallyloxy)phenyl 3-[5-(trifluoromethyl)-2-pyridyloxy]propyl ether (pyridalyl) might not be suitable or effective?

A10: Yes, several research papers have investigated the efficacy of other insecticides, both conventional and novel, as potential alternatives or in combination with 2,6-Dichloro-4-(3,3-dichloroallyloxy)phenyl 3-[5-(trifluoromethyl)-2-pyridyloxy]propyl ether (pyridalyl) for pest control. These include:

- Emamectin benzoate: This insecticide often demonstrated high efficacy against various pests, including Spodoptera littoralis, and showed promising results in terms of persistence and latent effects [, , , , ].

- Indoxacarb: This insecticide exhibited varying levels of control against different pests and showed relatively lower persistence compared to 2,6-Dichloro-4-(3,3-dichloroallyloxy)phenyl 3-[5-(trifluoromethyl)-2-pyridyloxy]propyl ether (pyridalyl) and emamectin benzoate in some studies [, , , , ].

- Spinosad: This insecticide provided effective control against certain pests in some studies but showed lower persistence compared to 2,6-Dichloro-4-(3,3-dichloroallyloxy)phenyl 3-[5-(trifluoromethyl)-2-pyridyloxy]propyl ether (pyridalyl) and emamectin benzoate [, , ].

- Methoxyfenozide: This insecticide exhibited effectiveness against specific pests but generally showed lower potency compared to other tested insecticides [, , , ].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。